molecular formula C11H16BNO3 B15287381 4-((3-Hydroxypyrrolidin-1-yl)methyl)phenylboronic acid

4-((3-Hydroxypyrrolidin-1-yl)methyl)phenylboronic acid

Cat. No.: B15287381
M. Wt: 221.06 g/mol
InChI Key: NOIQKVXEEXVUHV-UHFFFAOYSA-N
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Description

4-((3-Hydroxypyrrolidin-1-yl)methyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypyrrolidinylmethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Hydroxypyrrolidin-1-yl)methyl)phenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with 3-hydroxypyrrolidine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((3-Hydroxypyrrolidin-1-yl)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-((3-Hydroxypyrrolidin-1-yl)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective reagent in various chemical reactions, including cross-coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step in Suzuki-Miyaura coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the hydroxypyrrolidinylmethyl group, making it less versatile in certain reactions.

    4-Bromomethylphenylboronic acid: Precursor to 4-((3-Hydroxypyrrolidin-1-yl)methyl)phenylboronic acid, used in similar reactions but with different reactivity.

    3-Hydroxypyrrolidine: Component of the target compound, used in various organic syntheses.

Uniqueness

This compound is unique due to its combination of a boronic acid group with a hydroxypyrrolidinylmethyl substituent. This structure imparts distinct reactivity and makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .

Properties

Molecular Formula

C11H16BNO3

Molecular Weight

221.06 g/mol

IUPAC Name

[4-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]boronic acid

InChI

InChI=1S/C11H16BNO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14-16H,5-8H2

InChI Key

NOIQKVXEEXVUHV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCC(C2)O)(O)O

Origin of Product

United States

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